molecular formula C10H10OS B8515676 6-Methoxy-2-methylbenzo[b]thiophene

6-Methoxy-2-methylbenzo[b]thiophene

Cat. No. B8515676
M. Wt: 178.25 g/mol
InChI Key: AXISSHQKGFHKRO-UHFFFAOYSA-N
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Patent
US08198466B2

Procedure details

t-BuLi (1.7 M in pentane; 0.32 ml; 0.54 mmol) was added to a solution of the 3-iodo-6-methoxy-2-methylbenzo[b]thiophene (0.0863 g; 0.27 mmol) in anhydrous THF (2.5 ml) at −78° C. under N2. The mixture was allowed to warm up to 0° C. and quenched by the addition of saturated NH4Cl (1 ml). This was diluted to 15 ml with diethyl ether and washed with 5% NaHCO3 (10 ml), dried over anhydrous MgSO4, filtered off and filtrate evaporated to dryness. The residue was purified by flash column chromatography (SiO2, hexane, hexane/ethyl acetate 9.5:0.5) to give the title compound (0.024 g; 50% yield) as colourless solid. 1H-NMR (CDCl3) 2.53 (s, 3H); 3.84 (s, 3H); 6.86 (s, 1H); 6.92 (dd, 1H, J 2.24, 8.87 Hz); 7.222 (d, 1H, J=2.24 Hz); 7.51 (d, 1H, J=8.67 Hz).
Quantity
0.32 mL
Type
reactant
Reaction Step One
Name
3-iodo-6-methoxy-2-methylbenzo[b]thiophene
Quantity
0.0863 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[Li]C(C)(C)C.I[C:7]1[C:8]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:9]=2[S:10][C:11]=1[CH3:12]>C1COCC1>[CH3:18][O:17][C:14]1[CH:15]=[CH:16][C:8]2[CH:7]=[C:11]([CH3:12])[S:10][C:9]=2[CH:13]=1

Inputs

Step One
Name
Quantity
0.32 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Name
3-iodo-6-methoxy-2-methylbenzo[b]thiophene
Quantity
0.0863 g
Type
reactant
Smiles
IC=1C2=C(SC1C)C=C(C=C2)OC
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the addition of saturated NH4Cl (1 ml)
ADDITION
Type
ADDITION
Details
This was diluted to 15 ml with diethyl ether
WASH
Type
WASH
Details
washed with 5% NaHCO3 (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
filtrate evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (SiO2, hexane, hexane/ethyl acetate 9.5:0.5)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(SC(=C2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.024 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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